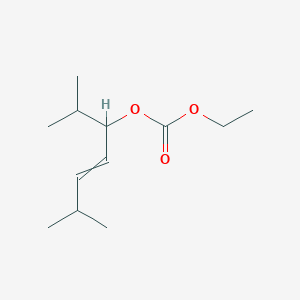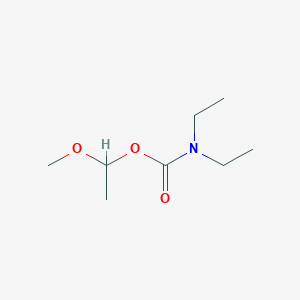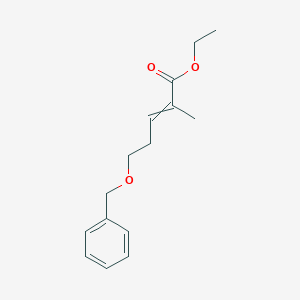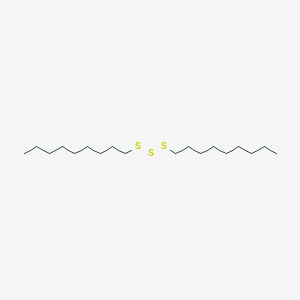
Tris(2-phenylpropyl)alumane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(2-phenylpropyl)alumane is an organoaluminum compound with the chemical formula Al(C₉H₁₁)₃
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2-phenylpropyl)alumane typically involves the reaction of aluminum trichloride with 2-phenylpropyl magnesium bromide in an ether solvent. The reaction proceeds as follows: [ \text{AlCl}_3 + 3 \text{C}9\text{H}{11}\text{MgBr} \rightarrow \text{Al(C}9\text{H}{11})_3 + 3 \text{MgBrCl} ]
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and reactant concentrations to ensure high yield and purity.
化学反応の分析
Types of Reactions: Tris(2-phenylpropyl)alumane undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminum oxide and phenylpropyl radicals.
Reduction: Can be reduced by strong reducing agents to form aluminum hydrides.
Substitution: Undergoes substitution reactions with halogens to form corresponding halides.
Common Reagents and Conditions:
Oxidation: Typically requires an oxidizing agent such as oxygen or hydrogen peroxide.
Reduction: Involves reducing agents like lithium aluminum hydride.
Substitution: Uses halogens like chlorine or bromine under controlled conditions.
Major Products:
Oxidation: Aluminum oxide and phenylpropyl radicals.
Reduction: Aluminum hydrides.
Substitution: Aluminum halides and phenylpropyl halides.
科学的研究の応用
Tris(2-phenylpropyl)alumane has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems as a metal-organic framework.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: Utilized in the production of high-performance materials and as a precursor in the synthesis of other organoaluminum compounds.
作用機序
The mechanism of action of Tris(2-phenylpropyl)alumane involves its ability to form stable complexes with various substrates. The aluminum center acts as a Lewis acid, coordinating with electron-rich species and facilitating various chemical transformations. The phenylpropyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
類似化合物との比較
Tris(2-methyl-2-phenylpropyl)alumane: Similar structure but with methyl groups instead of hydrogen atoms on the propyl chain.
Tris(2-phenylpyridine)iridium: Used in organic electrophosphorescent devices, highlighting the versatility of tris-substituted compounds.
Uniqueness: Tris(2-phenylpropyl)alumane is unique due to its specific combination of aluminum and phenylpropyl groups, which confer distinct reactivity and stability. Its ability to form stable complexes and act as a catalyst in various reactions sets it apart from other organoaluminum compounds.
特性
CAS番号 |
115034-87-2 |
|---|---|
分子式 |
C27H33Al |
分子量 |
384.5 g/mol |
IUPAC名 |
tris(2-phenylpropyl)alumane |
InChI |
InChI=1S/3C9H11.Al/c3*1-8(2)9-6-4-3-5-7-9;/h3*3-8H,1H2,2H3; |
InChIキー |
VJEKKLDXDUTOAK-UHFFFAOYSA-N |
正規SMILES |
CC(C[Al](CC(C)C1=CC=CC=C1)CC(C)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl [(2-methoxyphenyl)(methylsulfanyl)methyl]phosphonate](/img/structure/B14294912.png)
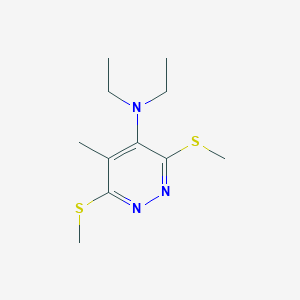
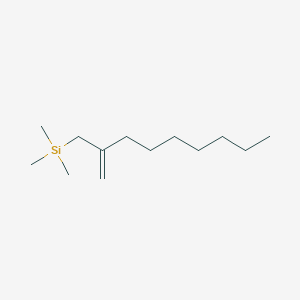
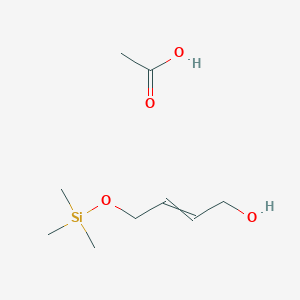
![1,1'-{1-Methoxy-2-[(2-methoxyphenyl)selanyl]ethane-1,1-diyl}dibenzene](/img/structure/B14294938.png)
